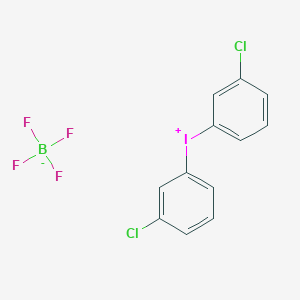
Bis-(3-chloro-phenyl)-iodonium tetrafluoroborate
Cat. No. B8140970
M. Wt: 436.8 g/mol
InChI Key: KRRYXKANVCHUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678796B2
Procedure details


Borontrifluoride diethyl etherate (16.51 g, 116.3 mmol) was added slowly to 3-chlorophenyl boronic acid (17.37 g, 111.0 mmol) in DCM (170 mL) at −5° C., while stirring. After 15 minutes, the title compound of Example 15.1 (37.71 g, 105.8 mmol) in DCM (150 mL) was added slowly. The reaction stirred for 1 h at 0° C. and sodium tetrafluoroborate (225 g in 300 mL water) was added and stirred for 1 h. The organic layer was separated, dried over sodium sulphate, filtered and concentrated and triturated with ether to afford the title product (31.6 g, 68%) as a light brown solid.
[Compound]
Name
Borontrifluoride diethyl
Quantity
16.51 g
Type
reactant
Reaction Step One






Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.C([O-])(=O)C.C([O-])(=O)C.[Cl:19][C:20]1[CH:21]=[C:22]([I+2:26])[CH:23]=[CH:24][CH:25]=1.[F:27][B-:28]([F:31])([F:30])[F:29].[Na+]>C(Cl)Cl>[F:27][B-:28]([F:31])([F:30])[F:29].[Cl:1][C:2]1[CH:3]=[C:4]([I+:26][C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([Cl:19])[CH:21]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2.3,4.5,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
Borontrifluoride diethyl
|
|
Quantity
|
16.51 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
37.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].ClC=1C=C(C=CC1)[I+2]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction stirred for 1 h at 0° C.
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](F)(F)F.ClC=1C=C(C=CC1)[I+]C1=CC(=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.6 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
